molecular formula C18H13FN4OS B10960770 3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10960770
M. Wt: 352.4 g/mol
InChI Key: UDBPHZDUSGCDQV-UHFFFAOYSA-N
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Description

3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-fluorobenzylamine with a suitable pyrazole derivative, followed by cyclization and introduction of the sulfanyl group. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium methoxide or potassium tert-butoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the fluorobenzyl moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • **3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-PYRIDINONE
  • **3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINOLINONE
  • 3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-ISOQUINOLINONE

Uniqueness

What sets 3-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE apart from similar compounds is its unique combination of the quinazolinone core with the fluorobenzyl and pyrazole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H13FN4OS/c19-13-5-3-4-12(10-13)11-22-9-8-16(21-22)23-17(24)14-6-1-2-7-15(14)20-18(23)25/h1-10H,11H2,(H,20,25)

InChI Key

UDBPHZDUSGCDQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=C3)CC4=CC(=CC=C4)F

Origin of Product

United States

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